molecular formula C21H22Cl2N2OS B5225990 N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE CAS No. 5808-61-7

N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE

Cat. No.: B5225990
CAS No.: 5808-61-7
M. Wt: 421.4 g/mol
InChI Key: YDGRKLWKWIVXCB-UHFFFAOYSA-N
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Description

N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE is a complex organic compound that features an adamantyl group, a thiazole ring, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and thiazole intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then reacted with appropriate reagents to form the thiazole ring and subsequently coupled with 2,4-dichlorobenzamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, halogenation, and amide coupling reactions are commonly employed. The use of advanced purification methods, including recrystallization and chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

Scientific Research Applications

N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole ring interacts with various enzymes and receptors, modulating their activity. The dichlorobenzamide moiety contributes to the compound’s overall stability and reactivity, enabling it to exert its effects through multiple pathways .

Comparison with Similar Compounds

Similar Compounds

    1-ADAMANTYL-2-THIAZOLYL-BENZAMIDE: Similar structure but lacks the dichloro substitution, resulting in different reactivity and applications.

    5-METHYL-1,3-THIAZOL-2-YL-BENZAMIDE: Lacks the adamantyl group, leading to reduced lipophilicity and bioactivity.

    2,4-DICHLORO-BENZAMIDE: Lacks both the adamantyl and thiazole groups, making it less versatile in chemical reactions and applications.

Uniqueness

N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE stands out due to its unique combination of structural features, which confer enhanced stability, reactivity, and bioactivity. The presence of the adamantyl group significantly improves its lipophilicity, while the thiazole ring and dichlorobenzamide moiety contribute to its diverse chemical and biological properties .

Properties

IUPAC Name

N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2OS/c1-11-18(21-8-12-4-13(9-21)6-14(5-12)10-21)24-20(27-11)25-19(26)16-3-2-15(22)7-17(16)23/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGRKLWKWIVXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386725
Record name 2,4-Dichloro-N-[5-methyl-4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-thiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5808-61-7
Record name 2,4-Dichloro-N-[5-methyl-4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-thiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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